molecular formula C16H22ClNO B1524073 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one CAS No. 1306606-30-3

1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one

Cat. No. B1524073
M. Wt: 279.8 g/mol
InChI Key: INJVVUPJMJCIAY-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one” is characterized by the presence of a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. These reactions can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound's relevance in the field of organic synthesis is highlighted in the development of substituted pyrroles, which are integral in various chemical reactions. The study by Wyrębek et al. (2009) explores the ligand-free cyclization of homopropargyl azides, demonstrating the compound's utility in creating substituted pyrroles under both conventional and microwave protocols, as evidenced by high to moderate yields of these products (Wyrębek et al., 2009).
  • Ertas et al. (2004) investigated the electrochemical behavior of a new dipyrrolyl monomer, related to the compound , highlighting its potential in the development of conducting polymers with applications in electrochromic devices (Ertas et al., 2004).

Coordination Chemistry and Luminescence

  • Research by Halcrow (2005) focuses on the coordination chemistry of pyridine derivatives, similar to our compound of interest. These compounds show potential in creating luminescent lanthanide compounds, which have applications in biological sensing and in developing iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
  • Zhang et al. (2008) conducted a study on polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers exhibit strong fluorescence, which can be leveraged in the development of optical materials and sensors (Zhang et al., 2008).

Catalytic Applications

  • Basalov et al. (2014) explored the catalytic potential of heteroleptic Yb(II)-amide species, demonstrating the effectiveness of these compounds in hydrophosphination and hydroamination of styrene. This research underscores the compound's relevance in catalysis and potential industrial applications (Basalov et al., 2014).

Microwave-Assisted Reactions

  • Research by Chao (2006) on synthesizing 4-(3-pyridyl)-3-buten-2-one under microwave radiation without solvent illustrates the potential for efficient and environmentally-friendly synthesis methods using related compounds (Chao, 2006).

Future Directions

The future directions for research on “1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of future research .

properties

IUPAC Name

1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-16(2,3)13-8-6-12(7-9-13)14-5-4-10-18(14)15(19)11-17/h6-9,14H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJVVUPJMJCIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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